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Compound of Interest

Compound Name:
Methyl 2-(3-

aminophenoxy)acetate

Cat. No.: B3106341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (3-

Aminophenoxy)acetic acid methyl ester, a molecule of interest in chemical synthesis and drug

discovery. This document details its physicochemical properties, spectral data, and a proposed

synthesis protocol.

Physicochemical Properties
(3-Aminophenoxy)acetic acid methyl ester, with the CAS number 158196-47-5, is a chemical

compound with potential applications as a building block in the synthesis of more complex

molecules.[1][2] A summary of its key physicochemical properties is presented in the table

below. Please note that while some experimental data is available, other values are computed

based on its structure.
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Property Value Source

Molecular Formula C₉H₁₁NO₃ PubChem[1][2]

Molecular Weight 181.19 g/mol PubChem[1][2]

CAS Number 158196-47-5 PubChem[1][2]

XLogP3 0.7 Computed by PubChem[1][2]

Hydrogen Bond Donor Count 1 Computed by PubChem[1][2]

Hydrogen Bond Acceptor

Count
4 Computed by PubChem[1][2]

Rotatable Bond Count 4 Computed by PubChem[1][2]

Exact Mass 181.07389321 Da Computed by PubChem[1][2]

Topological Polar Surface Area 61.6 Å² Computed by PubChem[1][2]

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Spectral Characterization
The structural elucidation of (3-Aminophenoxy)acetic acid methyl ester relies on various

spectroscopic techniques. While publicly available experimental spectra are limited,

commercial suppliers indicate the availability of NMR and LC-MS data.[3][4][5] Predicted

spectral data provides valuable insight into the expected chemical shifts and fragmentation

patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the methylene protons of the acetate group, the methyl protons of the ester, and the

amine protons. The chemical shifts of the aromatic protons will be influenced by the positions of

the amino and ether linkages.
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¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the

molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methylene

carbon, and the methyl carbon. The chemical shifts will be characteristic of their chemical

environment.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to

the molecular weight (181.19). Common fragmentation patterns for esters include the loss of

the alkoxy group (-OCH₃) or the entire ester group.

Synthesis Protocol
A specific, detailed experimental protocol for the synthesis of (3-Aminophenoxy)acetic acid

methyl ester is not readily available in the public domain. However, based on general principles

of organic synthesis, two plausible routes are proposed below.

Method 1: Williamson Ether Synthesis followed by
Esterification
This two-step synthesis involves the formation of the ether linkage followed by the esterification

of the resulting carboxylic acid.
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Step 1: Williamson Ether Synthesis

Step 2: Fischer Esterification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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